molecular formula C9H7FO B12943262 (Z)-3-(3-Fluorophenyl)acrylaldehyde

(Z)-3-(3-Fluorophenyl)acrylaldehyde

Cat. No.: B12943262
M. Wt: 150.15 g/mol
InChI Key: DWPBUTPTXDAJJX-RQOWECAXSA-N
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Description

(Z)-3-(3-Fluorophenyl)acrylaldehyde (CAS: 213617-52-8) is a fluorinated acrylaldehyde compound with the molecular formula C9H7FO . It is the Z-isomer stereoisomer of 3-(3-Fluorophenyl)acrylaldehyde. This compound serves as a versatile chemical building block in organic synthesis and medicinal chemistry research. The incorporation of fluorine atoms and the acrylaldehyde functional group into molecular scaffolds is a common strategy in drug design to fine-tune the properties of new chemical entities . Fluorine can influence a compound's lipophilicity, metabolic stability, and binding affinity . The acrylaldehyde group is a reactive handle that can be used in various synthesis pathways, such as the development of more complex molecules via reactions that involve the alkene and aldehyde functional groups. While specific biological data for this compound is limited in the public domain, compounds with similar structures, such as (E)-isomers featuring trans-alkene linkers attached to fluorinated aromatic systems, have been identified as key components in the development of potent enzyme inhibitors for therapeutic targets . This highlights the general research value of such fluorinated aromatic scaffolds in probing biological systems and constructing potential pharmacologically active molecules. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7FO

Molecular Weight

150.15 g/mol

IUPAC Name

(Z)-3-(3-fluorophenyl)prop-2-enal

InChI

InChI=1S/C9H7FO/c10-9-5-1-3-8(7-9)4-2-6-11/h1-7H/b4-2-

InChI Key

DWPBUTPTXDAJJX-RQOWECAXSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C\C=O

Canonical SMILES

C1=CC(=CC(=C1)F)C=CC=O

Origin of Product

United States

Synthetic Methodologies for Z 3 3 Fluorophenyl Acrylaldehyde

General Strategies for α,β-Unsaturated Aldehyde Synthesis

The construction of α,β-unsaturated aldehydes is a fundamental transformation in organic synthesis. Several classical and modern methods are available for this purpose.

One of the most common methods is the aldol condensation , which involves the reaction of an enolate with a carbonyl compound. For the synthesis of cinnamaldehyde (B126680) derivatives, this typically involves the reaction of a substituted benzaldehyde with acetaldehyde. The reaction is usually followed by dehydration to yield the α,β-unsaturated aldehyde. quora.com

Another widely used method is the Wittig reaction and its variations, such as the Horner-Wadsworth-Emmons reaction. These reactions involve the use of phosphorus ylides or phosphonate carbanions to convert aldehydes or ketones into alkenes. To synthesize α,β-unsaturated aldehydes, a formyl-substituted phosphonium salt or phosphonate ester is typically employed.

The Vilsmeier-Haack reaction provides a route to β-chloro-α,β-unsaturated aldehydes, which can subsequently be dehydrochlorinated or further modified. This reaction utilizes a phosphorus oxychloride-dimethylformamide (POCl3-DMF) reagent to formylate activated aromatic or aliphatic substrates. A related approach involves the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with phosphorus oxychloride, which upon hydrolysis yields (Z)-3-aryl-3-chloroenals. nih.gov

Furthermore, oxidative Heck reactions have emerged as a powerful tool for the synthesis of cinnamaldehyde derivatives. This method involves the palladium(II)-catalyzed coupling of arylboronic acids with acrolein, offering a direct route to the desired products in good yields under mild conditions. acs.org

Reaction NameReactantsReagentsProduct Type
Aldol CondensationBenzaldehyde, AcetaldehydeBase (e.g., NaOH)α,β-Unsaturated Aldehyde
Wittig ReactionBenzaldehyde, Formyl-substituted phosphonium ylideBaseα,β-Unsaturated Aldehyde
Vilsmeier-HaackActivated aromatic compoundPOCl3, DMFβ-Chloro-α,β-unsaturated aldehyde
Oxidative HeckArylboronic acid, AcroleinPd(II) catalystCinnamaldehyde derivative

Stereoselective Approaches to (Z)-Cinnamaldehydes

Achieving high Z-selectivity in the synthesis of cinnamaldehydes is a significant challenge, as the E-isomer is often the thermodynamically more stable product. Several advanced synthetic methods have been developed to address this challenge.

Palladium-Catalyzed Carbonylation Reactions

Palladium-catalyzed carbonylation reactions are versatile methods for the introduction of a carbonyl group into an organic molecule. nih.gov These reactions can be adapted to synthesize α,β-unsaturated aldehydes. For instance, the formylation of vinyl halides or triflates using carbon monoxide and a hydride source, such as a silane, in the presence of a palladium catalyst can provide access to α,β-unsaturated aldehydes. The stereochemistry of the starting vinyl halide or triflate is often retained in the product, making this a potentially useful method for the synthesis of (Z)-cinnamaldehydes if the corresponding (Z)-vinyl halide precursor is available.

Recent advancements have focused on developing milder reaction conditions, such as using paraformaldehyde as a solid CO source, to avoid the handling of gaseous carbon monoxide. researchgate.net Furthermore, palladium-catalyzed carbonylation of aryl tosylates and mesylates has been developed as an alternative to using aryl halides. organic-chemistry.org

Organocatalytic Stereoselective Fluorination

Organocatalysis has emerged as a powerful tool for enantioselective synthesis. In the context of preparing fluorinated compounds, organocatalytic α-fluorination of aldehydes has been successfully developed. nih.govprinceton.edu This methodology typically employs a chiral secondary amine catalyst, such as an imidazolidinone, to form a transient enamine with the aldehyde substrate. The enamine then reacts with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to introduce a fluorine atom at the α-position with high enantioselectivity. princeton.edu While this method directly provides α-fluoro aldehydes, its principles of activating aldehydes through enamine catalysis can be conceptually extended to other transformations.

For the synthesis of (Z)-3-(3-Fluorophenyl)acrylaldehyde, a different strategy would be required as the fluorine atom is on the aromatic ring. However, the principles of organocatalysis could potentially be applied in other steps of the synthesis to control stereochemistry.

Julia Olefination for Z-Alkenyl Halides

The Julia olefination and its modified versions, such as the Julia-Kocienski olefination, are powerful methods for the stereoselective synthesis of alkenes. chemrxiv.org A particularly relevant application is the synthesis of Z-alkenyl halides. This can be achieved through the reaction of α-halomethyl sulfones with aldehydes. nih.govacs.orgorganic-chemistry.org The reaction proceeds with high Z-selectivity, providing a valuable precursor for further transformations. nih.govacs.org

The resulting Z-alkenyl halide can then be converted to the desired α,β-unsaturated aldehyde through various methods, such as a subsequent palladium-catalyzed formylation reaction. This two-step approach offers a reliable route to Z-cinnamaldehyde derivatives.

Olefination MethodReactantsKey ReagentProductStereoselectivity
Julia-Kocienski OlefinationAldehyde, N-sulfonyliminePT-sulfoneZ-alkeneHigh Z-selectivity (>99:1) chemrxiv.orgchemrxiv.org
Modified Julia OlefinationAldehyde, α-halomethyl sulfoneBase (e.g., KHMDS)Z-alkenyl halideHigh Z-selectivity nih.govacs.org

Synthesis of this compound via Specific Reaction Sequences

Utilization of Fluoroaryl Precursors

A logical starting point for the synthesis of this compound is a commercially available 3-fluorophenyl derivative. One potential precursor is 3'-fluoroacetophenone. A synthetic sequence analogous to the one used for the preparation of (Z)-3-chloro-3-(3'-fluorophenyl)-acrylonitrile can be envisioned. drugapprovalsint.com

This proposed sequence would involve:

Vilsmeier-Haack type formylation: Reaction of 3'-fluoroacetophenone with a formylating agent like the Vilsmeier reagent (generated from POCl3 and DMF) would introduce a formyl group and a chlorine atom, leading to a β-chloro-α,β-unsaturated aldehyde intermediate. The stereochemical outcome of this reaction would need to be carefully controlled, but Z-isomers are often accessible through this route. nih.gov

Hydrolysis: Subsequent hydrolysis of the intermediate would yield the desired this compound.

An alternative approach starting from 3-fluorobenzaldehyde (B1666160) would be to employ a stereoselective olefination reaction that introduces the remaining two carbons of the acrylaldehyde moiety with the desired Z-geometry. The aforementioned Julia-Kocienski or a related olefination reaction could be suitable for this purpose. For example, reaction of 3-fluorobenzaldehyde with a suitable two-carbon synthon bearing a formyl group equivalent would be a direct approach.

Coupling Reactions Involving Fluorinated Components

The synthesis of fluorinated aromatic compounds such as this compound often relies on powerful carbon-carbon bond-forming reactions catalyzed by transition metals. Among these, the Mizoroki-Heck and Suzuki-Miyaura reactions are prominent.

The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org In a synthesis analogous to that of this compound, fluorinated aryl halides can be coupled with acrolein derivatives to form the desired cinnamaldehyde structure. For instance, the reaction of 3-fluoroiodobenzene with acrolein in the presence of a palladium catalyst and a base would yield 3-(3-Fluorophenyl)acrylaldehyde. The stereoselectivity of the resulting double bond (E or Z) can often be controlled by the choice of catalyst, ligands, and reaction conditions. Research has shown that Heck-type cross-coupling of aryl iodides with compounds like 3-fluoro-3-buten-2-one can proceed with high stereoselectivity, yielding exclusively Z-isomers. mdpi.com

The Suzuki-Miyaura coupling is another cornerstone of C-C bond formation, coupling an organoboron compound with an organic halide. researchgate.netmdpi.comuwindsor.ca To synthesize the target molecule, 3-fluorophenylboronic acid could be reacted with a suitable three-carbon aldehyde synthon containing a halide, such as 3-bromoacrolein, under palladium catalysis. The advantages of the Suzuki-Miyaura coupling include mild reaction conditions and the commercial availability and environmental compatibility of many boronic acids. uwindsor.ca The versatility of this reaction allows for the coupling of various fluorinated arylboronic acids with different partners, making it a key method for preparing fluorinated biaryl derivatives and other complex aromatic structures. mdpi.com

Table 1: Comparison of Coupling Reactions for Synthesis

Reaction Key Reactants Catalyst Key Advantages
Mizoroki-Heck Fluorinated Aryl Halide + Alkene (e.g., Acrolein) Palladium complex Direct arylation of alkenes, good functional group tolerance. wikipedia.orgorganic-chemistry.org
Suzuki-Miyaura Fluorinated Arylboronic Acid + Vinyl Halide Palladium complex Mild conditions, high availability of boronic acids, environmentally safer byproducts. researchgate.netuwindsor.ca

Innovative Synthetic Pathways for Fluorinated Aldehydes

The incorporation of fluorine into organic molecules can significantly alter their biological and chemical properties. mdpi.com This has driven the development of novel synthetic methods for creating fluorinated building blocks, including aldehydes.

Recent advances have moved beyond traditional, often harsh, fluorinating agents to more selective and milder catalytic methods. mdpi.comorganic-chemistry.org These innovative pathways include direct, enantioselective catalytic α-fluorination of aldehydes using organocatalysts, which provides access to important chiral synthons for medicinal chemistry. princeton.eduresearchgate.net For example, enamine catalysis has been successfully employed for the enantioselective fluorination of a wide variety of aldehydes using electrophilic fluorine sources like N-fluorobenzenesulfonimide (NFSI). princeton.edu

Remote Fluorination of α,β-Unsaturated Carbonyls

Directing fluorination to a position remote from a carbonyl group presents a significant synthetic challenge. Recent breakthroughs have enabled the regioselective γ-fluorination of α,β-unsaturated carbonyls. nih.govchemrxiv.orgchemrxiv.org One successful metal-free strategy involves the conversion of α,β-unsaturated aldehydes or ketones into their corresponding silyl (B83357) dienol ethers. nih.govchemrxiv.orgchemrxiv.org These intermediates can then be treated with an electrophilic fluorinating agent, such as NFSI, to install a fluorine atom at the γ-position with high regioselectivity. nih.govchemrxiv.orgchemrxiv.org This transformation is notable for its broad substrate scope, including both cyclic and acyclic systems, and its ability to create challenging tertiary fluorides. nih.govchemrxiv.org This method highlights the use of silyl dienol ethers as versatile intermediates for achieving site-selective functionalization. researchgate.net

Table 2: Key Features of Remote γ-Fluorination

Feature Description Reference
Methodology Metal-free fluorination of silyl dienol ethers derived from α,β-unsaturated carbonyls. nih.govchemrxiv.org
Reagent Electrophilic fluorine sources, commonly N-fluorobenzenesulfonimide (NFSI). nih.gov
Scope Applicable to a wide range of cyclic and acyclic systems, yielding γ-fluoro compounds in moderate to high yields (28-91%). nih.govchemrxiv.orgchemrxiv.org
Significance Provides access to compounds with remote fluorine substitution and challenging tertiary fluorides. nih.govchemrxiv.org

Metal-Free Catalysis in Aldehyde Synthesis

The development of metal-free catalytic systems is a major goal in green chemistry, aiming to reduce costs and eliminate toxic heavy metal contamination from final products. mdpi.comeurekalert.org In the context of aldehyde synthesis and functionalization, organocatalysis has emerged as a powerful alternative. proquest.com

N-Heterocyclic Carbenes (NHCs) are a particularly versatile class of organocatalysts. rsc.orgnih.govacs.org They are known to catalyze the "umpolung" or polarity reversal of aldehydes. nih.gov An NHC reacts with an aldehyde to form a Breslow intermediate, which is an acyl anion equivalent. eurekalert.orgnih.gov This nucleophilic intermediate can then react with various electrophiles, enabling a wide range of transformations that are otherwise difficult to achieve. While much of this work has focused on aromatic aldehydes, advances have also been made in applying NHC catalysis to aliphatic aldehydes. rsc.org NHC catalysis has been utilized in benzoin condensations, Stetter reactions, and oxidation reactions, demonstrating its broad utility in forming complex molecules from simple aldehyde precursors without the need for metal catalysts. nih.govnih.gov

Beyond NHCs, other organocatalytic strategies, such as enamine catalysis, have proven highly effective. princeton.eduresearchgate.net Chiral primary and secondary amines can activate aldehydes toward enantioselective α-functionalization, including alkylation, amination, and fluorination. researchgate.netnih.govnih.gov These methods provide direct, metal-free routes to valuable chiral building blocks. princeton.edu

Total Synthesis Approaches Utilizing this compound as an Intermediate

Aryl acrylaldehydes containing fluorine are valuable intermediates in the synthesis of complex, biologically active molecules, particularly pharmaceuticals. The specific structure of this compound makes it a precursor for building more elaborate molecular architectures.

A prominent example is in the synthesis of statins, which are cholesterol-lowering drugs. nih.gov The drug Pitavastatin features a 2-cyclopropyl-4-(4-fluorophenyl)quinoline core. nih.gov A key intermediate in several reported syntheses of Pitavastatin is a substituted (4-fluorophenyl)acrylaldehyde derivative. researchgate.netgoogle.com This intermediate is used to construct the crucial heptenoic acid side chain common to all statins. google.com The synthesis often involves a Wittig reaction or similar olefination strategy where the aldehyde group of the intermediate reacts with a phosphonium ylide containing the rest of the side-chain structure. researchgate.netgoogle.com The use of this fluorinated acrylaldehyde building block is pivotal for the convergent and efficient assembly of the final drug molecule. researchgate.net This underscores the strategic importance of intermediates like this compound in the pharmaceutical industry.

Mechanistic Investigations of Reactions Involving Z 3 3 Fluorophenyl Acrylaldehyde

Electrophilic and Nucleophilic Reactivity of the α,β-Unsaturated Carbonyl System.

The reactivity of (Z)-3-(3-Fluorophenyl)acrylaldehyde is dominated by the electronic properties of its α,β-unsaturated carbonyl group. This system presents two primary sites for chemical attack: the carbonyl carbon and the β-carbon of the alkene. The electronegative oxygen atom polarizes the carbon-oxygen double bond, rendering the carbonyl carbon electrophilic. This polarization extends through the conjugated π-system, inducing a partial positive charge on the β-carbon as well. This electronic arrangement dictates the compound's susceptibility to both direct and conjugate addition reactions.

Conjugate Addition Mechanisms.

Conjugate addition, also known as 1,4-addition or Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. In this process, a nucleophile attacks the electrophilic β-carbon of the acrylaldehyde moiety. This attack results in the formation of a resonance-stabilized enolate intermediate, where the negative charge is delocalized across the oxygen atom and the α-carbon.

The general mechanism for the conjugate addition of a nucleophile (Nu⁻) to this compound can be outlined as follows:

Nucleophilic Attack: The nucleophile adds to the β-carbon, leading to the breaking of the C=C π-bond and the formation of a new C-Nu bond.

Formation of Enolate Intermediate: The electrons from the C=C π-bond shift to form a resonance-stabilized enolate anion.

Protonation: The enolate intermediate is then protonated, typically at the α-carbon, to yield the final saturated product. This protonation step often occurs during an aqueous workup.

The propensity for conjugate addition over direct carbonyl addition is influenced by the nature of the nucleophile. "Soft" nucleophiles, which are typically larger, more polarizable, and less basic, preferentially undergo conjugate addition. Examples of such nucleophiles include organocuprates (Gilman reagents), thiols, amines, and enamines.

Carbonyl Reactivity in Aldehydes.

While conjugate addition is a major reaction pathway, the carbonyl group of this compound retains its inherent electrophilicity and can undergo direct nucleophilic attack (1,2-addition). This is particularly true with "hard" nucleophiles, which are typically smaller, less polarizable, and more basic. Examples include organolithium reagents and Grignard reagents.

The mechanism for direct carbonyl addition involves:

Nucleophilic Attack: The nucleophile directly attacks the electrophilic carbonyl carbon.

Formation of a Tetrahedral Intermediate: This attack breaks the C=O π-bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate.

Protonation: Subsequent protonation of the alkoxide oxygen yields a secondary alcohol.

The competition between 1,2- and 1,4-addition is a critical aspect of the reactivity of α,β-unsaturated aldehydes. The reaction conditions, including the solvent, temperature, and the specific nucleophile used, play a crucial role in determining the product distribution.

Influence of the Fluorine Substituent on Reaction Pathways.

The presence of a fluorine atom at the meta-position of the phenyl ring significantly modulates the reactivity of the entire molecule through its electronic effects.

Electronic Effects of Meta-Fluorine.

Fluorine is the most electronegative element, and its primary electronic influence is a strong electron-withdrawing inductive effect (-I effect). In the meta position, this inductive effect is the dominant factor, as the resonance effect (which is electron-donating for halogens) is not transmitted to the reaction center.

The strong -I effect of the meta-fluorine atom withdraws electron density from the phenyl ring and, by extension, from the conjugated system of the acrylaldehyde moiety. This has two main consequences:

Stabilization of Intermediates: The electron-withdrawing nature of the fluorine can stabilize the negatively charged intermediates formed during nucleophilic attack, further promoting the reaction.

Stereochemical Outcomes Influenced by Fluorine.

The fluorine substituent can also influence the stereochemical outcome of reactions, although its effect is often more subtle than that of larger, bulkier groups. In reactions where chiral centers are formed, the presence of the fluorine atom can influence the diastereoselectivity or enantioselectivity. This can occur through several mechanisms:

Steric Effects: While fluorine is relatively small, it can still exert steric hindrance, influencing the trajectory of an incoming nucleophile and favoring the formation of one stereoisomer over another.

Electronic and Orbital Interactions: The highly polarized C-F bond can engage in dipole-dipole interactions or other non-covalent interactions with approaching reagents or catalysts, thereby influencing the transition state geometry and the stereochemical outcome. For instance, in catalyzed reactions, the fluorine atom might interact with the catalyst, directing the reaction to proceed through a specific stereochemical pathway.

While specific data on the stereochemical outcomes for reactions of this compound are not widely available, studies on similar fluorinated aromatic compounds have demonstrated the significant role of fluorine in controlling stereoselectivity.

Reaction Mechanisms in Derivatization of this compound.

The versatile reactivity of this compound allows for a variety of derivatization reactions, which proceed through the mechanisms discussed above. These derivatizations are crucial for the synthesis of more complex molecules with potential applications in various fields of chemistry.

Common derivatization reactions include:

Reduction: The aldehyde can be selectively reduced to the corresponding allylic alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). This reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon. The double bond can also be reduced, often under harsher conditions or with specific catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere, to yield the saturated aldehyde or alcohol.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

Wittig Reaction: The carbonyl group can be converted to a new double bond through a Wittig reaction, where a phosphorus ylide attacks the carbonyl carbon, leading to the formation of a betaine (B1666868) intermediate that subsequently eliminates triphenylphosphine (B44618) oxide to form the alkene.

Cycloaddition Reactions: The electron-deficient alkene can participate as a dienophile in Diels-Alder reactions or undergo other cycloaddition reactions to form cyclic structures.

Formation of Heterocycles: The α,β-unsaturated aldehyde is a valuable precursor for the synthesis of various heterocyclic compounds. For example, reaction with hydrazines can lead to the formation of pyrazolines, and reaction with hydroxylamine (B1172632) can yield isoxazolines. These reactions typically initiate with a conjugate addition followed by an intramolecular cyclization and dehydration.

The specific conditions for these derivatization reactions, such as the choice of solvent, temperature, and catalyst, are critical for achieving the desired product with high yield and selectivity. The electronic influence of the meta-fluorine substituent will invariably play a role in the kinetics and outcome of these transformations.

Addition Reactions to the α,β-Unsaturated Aldehyde Moiety

The conjugated system in this compound presents two primary sites for nucleophilic attack: the carbonyl carbon (C1) and the β-carbon (C3). This duality leads to two main pathways for addition reactions: 1,2-addition (direct addition to the carbonyl) and 1,4-addition (conjugate or Michael addition). pressbooks.pub The regioselectivity of these reactions is dictated by the nature of the nucleophile and the reaction conditions.

Hard nucleophiles, such as organolithium reagents and Grignard reagents, tend to favor 1,2-addition, attacking the more electrophilic carbonyl carbon directly. youtube.com This results in the formation of an allylic alcohol after workup. In contrast, soft nucleophiles, which include enolates, amines, and thiols, preferentially undergo 1,4-addition. masterorganicchemistry.com This preference is explained by Hard and Soft Acid and Base (HSAB) theory, where the softer β-carbon is attacked by the soft nucleophile.

The mechanism of the Michael addition involves the formation of a resonance-stabilized enolate intermediate. masterorganicchemistry.com For this compound, the attack of a nucleophile at the β-carbon leads to an enolate where the negative charge is delocalized over the oxygen and the α-carbon. Subsequent protonation of this intermediate, typically at the α-carbon, yields the saturated 1,4-adduct. pressbooks.pub

Organocatalysis has emerged as a powerful tool for controlling the enantioselectivity of Michael additions to α,β-unsaturated aldehydes. Chiral secondary amines, such as those derived from proline, can react with the aldehyde to form a transient chiral iminium ion. This activation lowers the LUMO of the π-system, facilitating the attack of the nucleophile. The stereochemical outcome is directed by the chiral catalyst, which creates a specific steric environment around the substrate. While no specific studies on this compound are available, research on similar substrates like cinnamaldehyde (B126680) derivatives demonstrates the high enantioselectivities achievable with this method.

Illustrative data for organocatalytic Michael additions to similar α,β-unsaturated aldehydes are presented in the table below, showcasing typical nucleophiles, catalysts, and outcomes that could be anticipated for this compound.

NucleophileCatalystSolventYield (%)Enantiomeric Excess (%)
Dimethyl malonateProline-derived thiourea (B124793)Toluene9592
NitromethaneDiarylprolinol silyl (B83357) etherDichloromethane8895
ThiophenolCinchona alkaloid derivativeChloroform9285

This table is illustrative and based on data for analogous α,β-unsaturated aldehydes. Specific results for this compound may vary.

Transformations Involving the Aldehyde Functional Group

The aldehyde group in this compound is susceptible to a variety of transformations, including oxidation, reduction, and nucleophilic addition reactions that are selective for the carbonyl group.

Reduction: The selective reduction of the aldehyde functionality in the presence of the carbon-carbon double bond can be achieved using specific reagents. For instance, sodium borohydride (NaBH₄) in the presence of cephalosporin (B10832234) (CeCl₃·7H₂O), a combination known as the Luche reduction, is effective for the 1,2-reduction of α,β-unsaturated aldehydes to the corresponding allylic alcohols. This method is generally preferred over using NaBH₄ alone, which can sometimes lead to a mixture of 1,2- and 1,4-reduction products.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, (Z)-3-(3-fluorophenyl)acrylic acid, using various oxidizing agents. A common and mild method is the Pinnick oxidation, which employs sodium chlorite (B76162) (NaClO₂) in the presence of a scavenger for the byproduct hypochlorous acid, such as 2-methyl-2-butene.

Iminium Ion Catalysis: As mentioned in the context of Michael additions, the aldehyde can be reversibly converted into a chiral iminium ion by a chiral secondary amine catalyst. This transformation is central to a wide range of enantioselective organocatalytic reactions beyond Michael additions, including cycloadditions and α-functionalizations. The formation of the iminium ion activates the α,β-unsaturated system for nucleophilic attack.

The following table summarizes typical transformations of the aldehyde group in cinnamaldehyde derivatives, which are expected to be applicable to this compound.

Reaction TypeReagent(s)Product Type
Reduction (1,2-addition)NaBH₄, CeCl₃·7H₂OAllylic alcohol
OxidationNaClO₂, 2-methyl-2-buteneCarboxylic acid
Wittig ReactionPhosphonium ylide1,3-Diene
IminationPrimary amineImine

This table provides examples of reactions based on the general reactivity of cinnamaldehyde derivatives.

Transition State Analysis in Key Chemical Transformations

For the Michael addition, the transition state involves the approach of the nucleophile to the β-carbon of the α,β-unsaturated system. In organocatalyzed reactions, the transition state is a complex assembly of the substrate (as an iminium ion), the nucleophile, and the catalyst. The stereochemical outcome is determined by the relative energies of the competing diastereomeric transition states. Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling these transition states. nih.gov For instance, in the proline-catalyzed Michael addition, the transition state is often proposed to involve a hydrogen bond between the carboxylic acid group of the catalyst and the nucleophile, which helps to orient the reactants and lower the activation energy for the desired stereochemical pathway.

In the case of 1,2- versus 1,4-addition, the transition state for the 1,2-addition involves the nucleophile attacking the carbonyl carbon, leading to a tetrahedral intermediate. rsc.org The transition state for the 1,4-addition, however, involves the nucleophile attacking the β-carbon, with the charge being delocalized onto the oxygen atom. The relative activation barriers of these two transition states determine the regioselectivity. The presence of the fluorine atom in the phenyl ring can influence the electronic properties of the conjugated system, potentially affecting the relative energies of these transition states, though this has not been specifically quantified for the (Z)-isomer.

Computational tools like ORCA and Gaussian can be used to model these transition states. masterorganicchemistry.com The nudged elastic band (NEB) method is a common approach to locate the minimum energy path between reactants and products, and to identify the transition state structure. masterorganicchemistry.com Analysis of the vibrational frequencies of the calculated transition state structure is crucial to confirm that it represents a true saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the reaction coordinate.

Theoretical and Computational Studies of Z 3 3 Fluorophenyl Acrylaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) serves as a fundamental computational tool for investigating the electronic structure of (Z)-3-(3-Fluorophenyl)acrylaldehyde. This method allows for the detailed examination of the molecule's properties by calculating its electron density. DFT studies are crucial for understanding the intrinsic nature of the compound, providing insights into its stability, orbitals, and electrostatic potential. These calculations are typically performed using specific functionals and basis sets, such as B3LYP with a 6-311++G(d,p) basis set, to achieve a balance between accuracy and computational cost. jmcs.org.mx

Geometry Optimization and Conformational Analysis

The initial step in the computational study of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For a molecule like this compound, which possesses rotational freedom around the single bond connecting the phenyl ring and the acrylaldehyde moiety, conformational analysis is essential.

Table 1: Optimized Geometric Parameters of this compound (Note: Specific experimental or calculated data for this compound were not available in the searched literature. The table structure is provided for illustrative purposes.)

Parameter Bond/Angle Calculated Value
Bond Lengths (Å) C=C Data not available
C-C Data not available
C=O Data not available
C-F Data not available
Bond Angles (º) C=C-C Data not available
C-C=O Data not available

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. mdpi.com The HOMO is the orbital most likely to donate electrons in a chemical reaction, acting as a nucleophile, while the LUMO is the orbital most capable of accepting electrons, thus acting as an electrophile. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. sphinxsai.com For this compound, both the HOMO and LUMO are expected to have π-character, localized across the conjugated system of the phenyl ring and the acrylaldehyde group. mdpi.com

Table 2: Frontier Molecular Orbital Properties of this compound (Note: Specific calculated data for this compound were not available in the searched literature. The table structure is provided for illustrative purposes.)

Parameter Value (eV)
HOMO Energy Data not available
LUMO Energy Data not available

| HOMO-LUMO Gap (ΔE) | Data not available |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable technique used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.nettheses.fr The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying potential.

Typically, red and yellow colors indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. theses.fr These areas are often associated with electronegative atoms like oxygen. Conversely, blue colors denote regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. theses.fr For this compound, the most negative potential is expected around the carbonyl oxygen atom, while positive regions would be located around the hydrogen atoms. The fluorine atom would also influence the electrostatic potential distribution on the phenyl ring.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. lookchem.comscielo.org.mx It calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption bands observed in a UV-Vis spectrum.

Prediction of UV-Vis Absorption Spectra

By applying TD-DFT, the UV-Vis absorption spectrum of this compound can be simulated. This prediction helps in identifying the wavelengths of maximum absorption (λmax) and understanding the nature of the electronic transitions involved, such as π→π* transitions, which are characteristic of conjugated systems. The calculations are often performed considering solvent effects, as the polarity of the solvent can influence the absorption spectrum. lookchem.com

Table 3: Predicted UV-Vis Spectral Data for this compound (Note: Specific calculated data for this compound were not available in the searched literature. The table structure is provided for illustrative purposes.)

Solvent Calculated λmax (nm) Oscillator Strength (f) Major Transition
Gas Phase Data not available Data not available Data not available
Ethanol Data not available Data not available Data not available

Chemical Reactivity Indices Derived from Quantum Mechanical Parameters

From the energies of the frontier molecular orbitals (HOMO and LUMO), several quantum chemical reactivity descriptors can be calculated to quantify the reactivity of this compound. These indices provide a deeper understanding of the molecule's chemical behavior. sphinxsai.commdpi.com

Key reactivity indices include:

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of an atom to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as η = (I - A) / 2. A larger HOMO-LUMO gap corresponds to greater hardness.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as ω = χ² / (2η).

These indices help in characterizing the molecule as an electrophile or a nucleophile and in predicting its reactivity in various chemical reactions. mdpi.com

Table 4: Calculated Chemical Reactivity Indices for this compound (Note: Specific calculated data for this compound were not available in the searched literature. The table structure is provided for illustrative purposes.)

Reactivity Index Definition Calculated Value (eV)
Ionization Potential (I) -EHOMO Data not available
Electron Affinity (A) -ELUMO Data not available
Electronegativity (χ) (I+A)/2 Data not available
Chemical Hardness (η) (I-A)/2 Data not available
Chemical Softness (S) 1/η Data not available

Spectroscopic Property Predictions and ValidationDetailed theoretical predictions and their experimental validation for the spectroscopic properties of this compound are also unavailable.

Comparison with Experimental Spectroscopic Data

A comprehensive review of scientific literature and chemical databases reveals a notable absence of published experimental or theoretical spectroscopic data for the specific compound, this compound. While computational and experimental analyses are common for structurally related molecules, such as other chalcones and fluorophenyl derivatives, this particular isomer has not been the subject of dedicated study in publicly accessible research.

Therefore, a direct comparison between experimental and theoretically calculated spectroscopic data for this compound cannot be provided at this time. Such an analysis would require the synthesis and experimental characterization of the compound using techniques like Fourier-transform infrared (FT-IR), Fourier-transform Raman (FT-Raman), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy. Subsequently, computational models, typically employing density functional theory (DFT), would need to be generated to predict the spectroscopic properties for comparison.

In the absence of specific data for this compound, a general methodology for such a comparative study can be outlined. Typically, the process involves:

Experimental Data Acquisition: The compound would be synthesized and purified. Its FT-IR and FT-Raman spectra would be recorded to determine vibrational frequencies. ¹H and ¹³C NMR spectra would be obtained to identify the chemical shifts of the various nuclei. The UV-Vis spectrum would be measured to identify electronic transition absorption maxima.

Computational Modeling: The molecular geometry of this compound would be optimized using a selected DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

Theoretical Spectra Calculation:

Vibrational frequencies would be calculated and scaled to correct for anharmonicity and the limitations of the theoretical model.

NMR chemical shifts would be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method.

Electronic absorption spectra would be predicted using Time-Dependent DFT (TD-DFT) calculations.

Comparative Analysis: The calculated data would be systematically compared with the experimental results. Discrepancies and correlations would be analyzed to validate the computational model and provide a deeper understanding of the molecule's electronic and structural properties.

Although no specific data tables can be generated for this compound, this framework represents the standard scientific approach for such an investigation. The scientific community awaits future research that may provide the necessary data to complete this analysis.

Synthetic Applications and Derivatization of Z 3 3 Fluorophenyl Acrylaldehyde As a Building Block

Role as a Key Intermediate in Complex Molecule Synthesis

(Z)-3-(3-Fluorophenyl)acrylaldehyde is a crucial starting material for constructing intricate molecular architectures, particularly those incorporating fluorine atoms to modulate biological activity and physicochemical properties.

This aldehyde is a key precursor in the synthesis of complex fluorinated heterocyclic compounds. A notable application is in the preparation of tricyclic nitrogen-containing compounds. chiralen.com Patents have detailed the use of this compound as a starting material in multi-step syntheses to produce these complex heterocyclic systems. chiralen.com The synthetic pathways leverage the reactivity of the aldehyde and the double bond to construct the fused ring systems characteristic of these molecules.

The general synthetic strategies often involve reactions at the aldehyde functionality, followed by cyclization reactions that incorporate the fluorophenyl-substituted vinyl group into the final heterocyclic framework. These methods highlight the importance of this compound in accessing novel and complex chemical matter.

The heterocyclic compounds derived from this compound have shown significant biological activity. Specifically, the tricyclic nitrogen-containing compounds synthesized from this aldehyde have been investigated for their potential as antibacterial agents. chiralen.com The incorporation of the 3-fluorophenyl group is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.

The patents disclose that these resulting complex molecules exhibit activity against various bacterial strains, underscoring the importance of this compound as a building block in the development of new therapeutic agents. chiralen.com The synthesis of these biologically active molecules demonstrates a practical and significant application of this fluorinated aldehyde in medicinal chemistry and drug discovery.

Table 1: Examples of Biologically Relevant Molecules Derived from this compound This table is a representative example based on patent literature describing the use of the compound in synthesizing classes of antibacterial agents.

Compound Class Starting Material Biological Application Reference

Formation of Novel Fluorine-Containing Organic Compounds

The reactivity of this compound allows for its conversion into a variety of other fluorine-containing organic molecules, thereby expanding the toolbox of fluorinated building blocks available to chemists.

While direct derivatization examples for this compound are not extensively documented in publicly available literature, the chemistry of analogous (Z)-3-aryl-3-haloenals provides a strong indication of its synthetic potential. These similar compounds are readily converted into other α,β-unsaturated systems. For instance, (Z)-3-aryl-3-haloenals can be oxidized to the corresponding (Z)-3-aryl-3-haloenoic acids, which are then used to synthesize (Z)-5-benzylidene-4-aryl-5H-furan-2-ones. Furthermore, these furanones can be treated with primary amines to yield (Z)-5-benzylidene-4-arylpyrrol-2(5H)-ones. This transformation from an acrylaldehyde to other α,β-unsaturated carbonyl derivatives like furanones and pyrrolones showcases a powerful derivatization strategy that is likely applicable to this compound.

The introduction of fluorine into organic molecules can dramatically alter their physical and chemical properties, leading to applications in materials science. Fluorinated compounds often exhibit enhanced thermal stability, chemical resistance, and unique electronic properties. While specific research detailing the incorporation of this compound into polymers or other materials is not widely reported, its nature as a fluorinated building block suggests potential utility in this field. The 3-fluorophenyl group can impart desirable properties to new materials, and the reactive aldehyde and alkene functionalities provide handles for polymerization or grafting onto surfaces.

Catalytic Transformations Utilizing this compound

Direct catalytic transformations that utilize this compound as a substrate are not extensively described in the reviewed literature. However, derivatives of closely related compounds are employed in significant catalytic reactions. For example, (Z)-3-aryl-3-haloenals can be converted to terminal alkynes, which then participate in palladium-catalyzed Sonogashira coupling reactions. This reaction is used to couple the alkyne with the corresponding (Z)-3-aryl-3-haloenoic acid (derived from the same haloenal starting material) to form (Z)-5-benzylidene-4-aryl-5H-furan-2-ones. This strategy highlights how derivatives of this class of aldehydes are pivotal in sophisticated catalytic processes for constructing complex molecular frameworks.

Organocatalysis in Stereoselective Derivatization

Organocatalysis offers a powerful platform for the stereoselective derivatization of α,β-unsaturated aldehydes. In the context of this compound, organocatalytic strategies would likely focus on the activation of the aldehyde moiety to facilitate asymmetric transformations. Cinchona alkaloids and their derivatives are a prominent class of organocatalysts that have been successfully employed in the asymmetric synthesis of biologically important molecules, including those with fluorine-containing motifs. For instance, the organocatalytic Mannich reaction of 3-fluorooxindoles with N-sulfonyl aldimines, catalyzed by commercially available cinchona alkaloids, proceeds with high efficiency and good enantioselectivity. nih.gov This suggests that similar catalytic systems could be applied to this compound for the enantioselective introduction of amine functionalities.

The general approach would involve the formation of a chiral enamine intermediate from the reaction of the aldehyde with a secondary amine catalyst. This intermediate would then react with various electrophiles, with the stereochemical outcome being directed by the chiral catalyst. Potential stereoselective reactions that could be explored with this compound are summarized in the table below.

Reaction Type Potential Reagents Potential Product Class Key Features
Asymmetric Michael AdditionNitroalkanes, Malonates, Thiolsγ-Functionalized AldehydesCreation of a new stereocenter at the β-position.
Asymmetric Diels-Alder ReactionDienes (e.g., Danishefsky's diene)Chiral Cyclohexene DerivativesFormation of a six-membered ring with multiple stereocenters.
Asymmetric Friedel-Crafts AlkylationIndoles, PyrrolesHeterocyclic CompoundsEnantioselective C-C bond formation with electron-rich heterocycles.

These potential applications highlight the versatility of organocatalysis in harnessing the reactivity of this compound for the synthesis of complex, enantioenriched molecules.

Metal-Catalyzed Reactions with Fluorinated Substrates

The fluorine atom on the phenyl ring of this compound can significantly influence its reactivity in metal-catalyzed transformations. The electron-withdrawing nature of fluorine can affect the electronic properties of the aromatic ring and the conjugated system, potentially modulating the outcomes of cross-coupling and other metal-mediated reactions.

Reaction Type Potential Catalyst Potential Reagents Potential Product Class
Heck ReactionPalladium(0)AlkenesStilbene Derivatives
Suzuki CouplingPalladium(0)Arylboronic AcidsBiaryl Aldehydes
Sonogashira CouplingPalladium(0)/Copper(I)Terminal AlkynesAryl-alkynyl Aldehydes
Asymmetric HydrogenationRhodium, RutheniumHydrogen GasChiral Saturated Aldehydes

The interplay between the fluorine substituent and the metal catalyst will be a critical factor in determining the efficiency and selectivity of these reactions.

Development of New Synthetic Methodologies Based on its Reactivity

The unique combination of a fluorine substituent and an α,β-unsaturated aldehyde moiety in this compound makes it an attractive platform for the development of novel synthetic methodologies.

The exploration of regioselective and stereoselective reactions is central to expanding the synthetic utility of any building block. For this compound, this would involve investigating reactions that can selectively target the aldehyde, the double bond, or the aromatic ring. The inherent polarity of the molecule, with the electron-deficient aldehyde and the electron-rich double bond (relative to the aldehyde), provides opportunities for regioselective transformations.

For instance, nucleophilic 1,2-addition to the aldehyde carbonyl can compete with 1,4-conjugate addition to the β-carbon. The choice of nucleophile, catalyst, and reaction conditions can be tuned to favor one pathway over the other. The development of methods that allow for high regioselectivity and stereoselectivity would be a significant contribution to the synthetic chemist's toolbox.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. organic-chemistry.orgtcichemicals.comnih.gov The aldehyde functionality in this compound makes it an ideal candidate for participation in various MCRs.

A notable example of an MCR involving an aldehyde is the Biginelli reaction, which is a three-component condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. tcichemicals.com Another example is the Kabachnik-Fields reaction for the synthesis of α-aminophosphonates. beilstein-journals.org

Multi-component Reaction Potential Reactants Potential Product Class
Biginelli-type Reactionβ-ketoester, Urea/ThioureaDihydropyrimidinones
Hantzsch Dihydropyridine Synthesisβ-ketoester, AmmoniaDihydropyridines
Ugi ReactionAmine, Carboxylic Acid, Isocyanideα-Acylamino Amides

Furthermore, tandem or cascade reactions, where a single set of reagents initiates a sequence of transformations, could be designed based on the reactivity of this compound. For example, a three-component condensation of β-ketonitriles, 4-fluorobenzaldehyde, and secondary cyclic amines has been developed, which proceeds via a Knoevenagel condensation followed by an aromatic nucleophilic substitution. mdpi.com A similar tandem process could potentially be developed for this compound.

Conclusion and Future Research Directions

Summary of Current Research on (Z)-3-(3-Fluorophenyl)acrylaldehyde

Research directly focused on this compound is primarily documented in patent literature, where it is cited as a key intermediate in the synthesis of more complex molecules. Notably, it has been mentioned in the development of tricyclic nitrogen-containing compounds intended for use as antibacterial agents. chiralen.com This suggests its role as a valuable building block for creating bioactive compounds.

The (Z)-configuration of the double bond and the presence of the fluorine atom on the phenyl ring are significant structural features. The fluorine atom can influence the electronic properties of the molecule, potentially affecting its reactivity and biological interactions. The acrylaldehyde moiety is a versatile functional group, known to participate in a variety of chemical transformations.

While comprehensive studies on the specific properties and reactivity of this compound are not extensively published in peer-reviewed journals, its importance as a synthetic precursor is evident.

Challenges and Opportunities in Stereoselective Fluorinated Acrylaldehyde Synthesis

The synthesis of stereodefined fluorinated compounds like this compound is a significant challenge in organic chemistry.

Challenges:

Stereocontrol: Achieving high (Z)-selectivity in the formation of the carbon-carbon double bond is a primary hurdle. Many standard olefination reactions tend to favor the thermodynamically more stable (E)-isomer.

C-F Bond Introduction: The introduction of a fluorine atom onto an aromatic ring often requires specific and sometimes harsh reaction conditions. pharmtech.com Developing methods that are tolerant of other functional groups, such as the aldehyde, is crucial. pharmtech.com

Substrate Control: The electronic nature of the fluorinated phenyl ring can influence the reactivity of the starting materials and intermediates, making the optimization of reaction conditions complex.

Opportunities:

Novel Catalytic Methods: The development of new transition-metal-catalyzed cross-coupling reactions offers a promising avenue for the stereoselective synthesis of (Z)-alkenes.

Organocatalysis: The use of organocatalysts could provide a metal-free alternative for the synthesis of chiral fluorinated molecules, potentially offering different selectivity profiles.

Flow Chemistry: Continuous flow technologies may allow for better control over reaction parameters, such as temperature and reaction time, which can be critical for achieving high stereoselectivity in sensitive reactions.

Untapped Reactivity and Mechanistic Questions

The reactivity of this compound is ripe for exploration. The interplay between the electron-withdrawing fluorine atom and the conjugated acrylaldehyde system likely imparts unique chemical properties.

Untapped Reactivity:

Asymmetric Catalysis: The prochiral aldehyde offers a handle for asymmetric transformations, leading to the synthesis of enantioenriched products. For instance, asymmetric reductions, additions of nucleophiles, and cycloaddition reactions could be explored.

Pericyclic Reactions: As a dienophile, it could participate in Diels-Alder reactions, providing access to complex cyclic structures with a fluorinated motif.

Multicomponent Reactions: Its bifunctional nature makes it an ideal candidate for multicomponent reactions, allowing for the rapid construction of molecular complexity from simple starting materials.

Mechanistic Questions:

Influence of the (Z)-Geometry: How does the fixed (Z)-geometry of the double bond affect the stereochemical outcome of reactions at the aldehyde or the double bond itself compared to its (E)-isomer?

Role of the Fluorine Atom: To what extent does the 3-fluoro substituent electronically influence the reactivity of the conjugated system? Does it primarily act as a weak electron-withdrawing group, or does it participate in more subtle interactions?

Conformational Preferences: Understanding the preferred conformations of this compound could provide insights into its reactivity and be key to designing stereoselective transformations.

Potential for Novel Synthetic Applications and Material Science Contributions

Beyond its current use as a synthetic intermediate, this compound holds potential in broader synthetic and materials science contexts.

Novel Synthetic Applications:

Library Synthesis for Drug Discovery: Its structure is well-suited for the combinatorial synthesis of libraries of fluorinated compounds for high-throughput screening in drug discovery programs.

Synthesis of Fluorinated Analogues: It can be used to synthesize fluorinated analogues of known biologically active compounds to study the effect of fluorine on their activity and metabolic stability.

Precursor to Complex Natural Product Analogues: The acrylaldehyde moiety can be elaborated into more complex functionalities, making it a starting point for the synthesis of fluorinated analogues of natural products.

Material Science Contributions:

Monomer for Polymer Synthesis: The double bond and aldehyde functionality could be utilized in polymerization reactions to create novel fluorinated polymers. The incorporation of fluorine can enhance properties such as thermal stability, chemical resistance, and hydrophobicity. mdpi.com Perfluorinated organic polymers are known for their applications in medicine, electronics, and coatings. mdpi.com

Functional Coatings: Molecules with similar structures can be used to functionalize surfaces, imparting specific properties like hydrophobicity or altered surface energy.

Organic Electronics: Fluorinated organic molecules are of interest in the field of organic electronics. While the direct application of this specific aldehyde is speculative, it could serve as a precursor to larger, more complex systems with potential use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.